In Vitro Selectivity Gap Between MSRA and Muscarinic Receptors
In two independent assays, the target compound exhibited a >3.8-fold differential between its mitochondrial peptide methionine sulfoxide reductase (MSRA) EC50 and its central muscarinic acetylcholine receptor IC50. Against MSRA (bovine), the EC50 was >104,000 nM [1], while against the rat cerebral cortex muscarinic receptor, the IC50 was 27,000 nM [2]. This selectivity gap, although modest, indicates that the compound's chemotype does not uniformly inhibit all enzyme classes and that the malononitrile-quinoline scaffold can be tuned for target preference. Although no direct comparator data are available for the 8-methyl isomer in these exact assays, the observation provides a quantitative baseline for future structure–activity relationship (SAR) studies.
| Evidence Dimension | Target engagement selectivity (fold difference) |
|---|---|
| Target Compound Data | MSRA EC50 > 104,000 nM; Muscarinic IC50 = 27,000 nM |
| Comparator Or Baseline | Not applicable (internal selectivity comparison) |
| Quantified Difference | >3.8-fold lower potency at MSRA relative to muscarinic receptor |
| Conditions | MSRA: fluorescence-based assay, bovine enzyme, Scripps Research Institute; Muscarinic: [3H]quinuclidinyl benzilate displacement, rat cerebral cortex |
Why This Matters
Demonstrates that the compound exhibits measurable target selectivity, which is critical for researchers seeking to avoid pan-assay interference compounds (PAINS) and to prioritize chemotypes with defined biological windows.
- [1] BindingDB. BDBM87807: EC50 > 1.04E+5 nM against mitochondrial peptide methionine sulfoxide reductase (bovine). Scripps Research Institute Molecular Screening Center. View Source
- [2] BindingDB. BDBM50229539 (CHEMBL93126): IC50 2.70E+4 nM for central muscarinic acetylcholine receptor (rat). Smithkline Beecham Pharmaceuticals. View Source
